Ethylene glycol bisphosphate

CAS No.: 763-25-7

Cat. No.: VC1708124

Molecular Formula: C2H8O8P2

Molecular Weight: 222.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 763-25-7 |

|---|---|

| Molecular Formula | C2H8O8P2 |

| Molecular Weight | 222.03 g/mol |

| IUPAC Name | 2-phosphonooxyethyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C2H8O8P2/c3-11(4,5)9-1-2-10-12(6,7)8/h1-2H2,(H2,3,4,5)(H2,6,7,8) |

| Standard InChI Key | ZYQRJZOMRGLPMK-UHFFFAOYSA-N |

| SMILES | C(COP(=O)(O)O)OP(=O)(O)O |

| Canonical SMILES | C(COP(=O)(O)O)OP(=O)(O)O |

Introduction

Chemical Identity and Structure

Molecular Identification

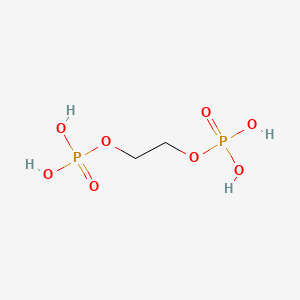

Ethylene glycol bisphosphate (CAS: 763-25-7) is an organophosphate compound with the molecular formula C2H8O8P2 and a molecular weight of 222.03 g/mol. Also known as 1,2-Ethanediol, bis(dihydrogen phosphate) or dimethylenephosphoric acid, this compound features a central ethylene glycol backbone with phosphate groups attached to both hydroxyl positions .

Structural Characteristics

The structure consists of an ethylene glycol molecule where both hydroxyl groups have been esterified with phosphoric acid, creating a bisphosphate. Its IUPAC name is 2-phosphonooxyethyl dihydrogen phosphate, and its structure can be represented by the following SMILES notation: C(COP(=O)(O)O)OP(=O)(O)O . The molecule contains two phosphate groups that provide distinct chemical properties compared to unmodified ethylene glycol.

Structural Comparison with Related Compounds

Ethylene glycol bisphosphate differs from ethylene glycol monophosphate (CAS: 52012-13-2), which features a single phosphate group . This structural difference significantly impacts the compound's chemical behavior, particularly its chelation properties and reactivity patterns.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Phosphate Groups |

|---|---|---|---|---|

| Ethylene glycol bisphosphate | C2H8O8P2 | 222.03 | 763-25-7 | 2 |

| Ethylene glycol monophosphate | Not specified | Not specified | 52012-13-2 | 1 |

| Ethylene glycol | C2H6O2 | 62.07 | 107-21-1 | 0 |

Physical and Chemical Properties

Physical Properties

Ethylene glycol bisphosphate exists as a solid at room temperature, with distinctive physical properties that differentiate it from unmodified ethylene glycol. While pure ethylene glycol has a boiling point of 197.4°C at standard pressure , the addition of phosphate groups significantly alters these properties due to increased molecular weight and hydrogen bonding capabilities.

Chemical Reactivity

The presence of two phosphate groups confers unique chemical reactivity to ethylene glycol bisphosphate. These phosphate groups can undergo typical phosphate chemistry, including:

-

Acid-base reactions due to the acidic nature of the phosphate groups

-

Coordination with metal ions, particularly calcium and other divalent cations

-

Hydrolysis under appropriate conditions to release phosphate groups

Chelation Properties

Similar to other bisphosphonate compounds, ethylene glycol bisphosphate demonstrates a high affinity for calcium ions (Ca²⁺), allowing it to form stable complexes. This property is particularly relevant for potential applications in bone-related research, as bisphosphonates are known for their ability to bind to bone mineral .

Synthesis Methods

Related Synthetic Approaches

The synthesis of other phosphorylated derivatives provides insight into possible methods for ethylene glycol bisphosphate preparation. For instance, the synthesis of MA-PEG-BP (methacrylate-PEG-BP) involves oxidation of the hydroxyl group to a carboxylic acid, followed by reaction with oxalyl chloride and tris(trimethylsilyl)phosphite to introduce the phosphate group .

Purification Techniques

After synthesis, ethylene glycol bisphosphate typically requires purification through techniques such as recrystallization, column chromatography, or precipitation methods to achieve the desired purity for analytical or application purposes.

Applications in Research and Industry

Biological Applications

As a bisphosphate compound, ethylene glycol bisphosphate shares similarities with bisphosphonates used in medical applications. Bisphosphonate compounds generally exhibit high affinity for calcium ions and are rapidly attracted to bone mineral, especially in areas of high resorption . This property suggests potential applications for ethylene glycol bisphosphate in bone-related research.

Material Science Applications

Biological and Pharmacological Properties

Comparison with Therapeutic Bisphosphonates

While ethylene glycol bisphosphate differs structurally from therapeutic bisphosphonates like alendronate, it shares the fundamental bisphosphonate backbone. Therapeutic bisphosphonates function through:

-

High affinity to Ca²⁺ ions, allowing rapid attraction to bone mineral

-

Inhibition of osteoclast-mediated bone resorption

Analytical Methods for Detection and Quantification

Spectroscopic Methods

Ethylene glycol bisphosphate can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR and ¹H NMR

-

Infrared (IR) spectroscopy to identify characteristic phosphate vibrations

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Chromatographic Analysis

Chromatographic methods can be employed for the separation and quantification of ethylene glycol bisphosphate:

-

High-Performance Liquid Chromatography (HPLC) with appropriate detection methods

-

Gas Chromatography (GC) after suitable derivatization

-

Ion Chromatography, which is particularly suited for phosphate-containing compounds

Recent Analytical Developments

Advanced analytical techniques have been developed for analyzing related phosphate compounds. For instance, high-resolution mass spectrometry methods have been applied to the analysis of ethylene glycol metabolites, which could potentially be adapted for ethylene glycol bisphosphate .

Research Directions and Future Perspectives

Biomaterial Development

The phosphate functionality of ethylene glycol bisphosphate presents opportunities for biomaterial development. Research has shown that phosphate functionalization and enzymatic calcium mineralization can act synergistically to enhance the osteoconductivity of hydrogels, suggesting potential applications for phosphorylated ethylene glycol derivatives in bone tissue engineering .

Nanoparticle Applications

Building on research with related compounds, ethylene glycol bisphosphate could potentially be incorporated into nanoparticle systems. For instance, poly(ethylene glycol)-alendronate-coated magnetite nanoparticles have been developed with dual functionality: attachment of dyes or drugs through primary amine groups and chelation to bone mineral hydroxyapatite through bisphosphonate groups .

Analytical Method Development

The continued development of sensitive and specific analytical methods for phosphorylated compounds like ethylene glycol bisphosphate remains an active area of research, with applications in clinical toxicology, environmental monitoring, and quality control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume